molecular formula C20H19ClN2O3S2 B12208043 N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

Cat. No.: B12208043
M. Wt: 435.0 g/mol
InChI Key: LRVLCCZCUUZEFC-UHFFFAOYSA-N
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Description

N-[(2E)-3-(2-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a sulfone-containing tetrahydrothienothiazole derivative characterized by a fused bicyclic core, a 2-chlorophenyl substituent, and a propanamide side chain. Its synthesis typically involves cyclocondensation of thiol-containing precursors followed by oxidation to introduce the sulfone moiety. Structural confirmation relies on spectroscopic techniques (e.g., $^1$H-NMR, X-ray crystallography), with key peaks in $^1$H-NMR spectra aligning with aromatic protons (δ 7.5–8.2 ppm) and sulfone-related signals . The sulfone group enhances metabolic stability compared to non-oxidized sulfur analogs, making it a candidate for pharmaceutical applications .

Properties

Molecular Formula

C20H19ClN2O3S2

Molecular Weight

435.0 g/mol

IUPAC Name

N-[3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide

InChI

InChI=1S/C20H19ClN2O3S2/c21-15-8-4-5-9-16(15)23-17-12-28(25,26)13-18(17)27-20(23)22-19(24)11-10-14-6-2-1-3-7-14/h1-9,17-18H,10-13H2

InChI Key

LRVLCCZCUUZEFC-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCC3=CC=CC=C3)N2C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the thiazole ring structure. The final step involves the reaction of the thiazole derivative with phenylacetic acid under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, leading to inhibition of enzyme activity. This compound is known to inhibit protein kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name/ID Core Structure Key Substituents Pharmacological Relevance
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 2-Chlorophenyl, 3-Phenylpropanamide, Sulfone (5,5-dioxido) Enhanced metabolic stability, CNS targets
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-Triazol-3-yl Carbamate 1,2,4-Triazole Ethyl carbamate, α-Phenylacetyl Antimicrobial, enzyme inhibition
(E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione 1,2,4-Triazole 2-Chlorobenzylideneamino, Thiocarbonohydrazide Antifungal, hydrogen-bonded assemblies
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-Imidazol-1-yl)propylidene]-N-(2-Chlorophenyl) Hydrazinecarboxamide Imidazole-propylidene 1,3-Benzodioxol-5-yl, Hydrazinecarboxamide Anticancer, metal coordination
Thiazol-5-ylmethyl Carbamate Derivatives Thiazole Hydroperoxypropan-2-yl, Ureido, Phenylhexan Protease inhibition, antiviral activity

Key Observations :

  • Core Heterocycles: The target compound’s tetrahydrothienothiazole core is less common than triazoles (e.g., ) or imidazoles (e.g., ), offering distinct electronic properties due to sulfur oxidation.
  • The sulfone group differentiates it from thiol-containing analogs in .
Pharmacological and Physicochemical Properties
Property Target Compound Triazole Derivatives Imidazole Derivatives
Solubility Moderate (sulfone enhances polarity) Low (thiocarbonohydrazide increases hydrophobicity) High (imidazole’s basicity aids solubility)
Metabolic Stability High (sulfone resists oxidation) Variable (thione prone to metabolism) Moderate (imidazole susceptible to CYP450)
Bioactivity CNS modulation (inferred) Antimicrobial, antifungal Anticancer, enzyme inhibition

Notable Findings:

  • The sulfone group in the target compound improves oxidative stability compared to thiol/thione-containing analogs , aligning with trends in sulfonamide drugs .
  • Imidazole derivatives () exhibit higher solubility due to protonation at physiological pH, but this may limit blood-brain barrier penetration compared to the target compound’s neutral sulfone .

Biological Activity

N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, mechanism of action, and various biological assays.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,4-d][1,3]thiazole moiety and a chlorophenyl group. Its molecular formula is C19H18ClN3O2S2, with a molecular weight of approximately 397.95 g/mol. The presence of the chlorophenyl group is notable for its influence on biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route may include the formation of the thiazole ring followed by the introduction of the chlorophenyl and amide functionalities. Specific methods for synthesizing similar compounds have been documented, providing a basis for developing this particular structure.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related thiazole derivatives. For instance, compounds containing thiadiazole rings have shown activity against tobacco mosaic virus (TMV), suggesting that similar structures may exhibit antiviral properties. The introduction of substituents such as chlorophenyl can enhance these effects due to increased lipophilicity and interaction with viral proteins.

Table 1: Antiviral Activity of Thiazole Derivatives

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

This table illustrates that certain derivatives exhibit significant inhibition rates against TMV, indicating potential for further development as antiviral agents.

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial properties. Studies have reported that compounds with similar structures possess activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus25 µg/mL

These findings suggest that this compound could exhibit similar antimicrobial effects.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the thiazole and thieno moieties may interact with specific biological targets such as enzymes or receptors involved in viral replication or bacterial growth.

Case Studies and Research Findings

  • Antiviral Screening : A study conducted by researchers synthesized various thiazole derivatives and screened them for antiviral activity against TMV. The results indicated that modifications at the phenyl ring significantly affected inhibition rates.
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of thiazole derivatives against clinical isolates of bacteria, revealing promising results that warrant further investigation into structure-activity relationships.

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